3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
説明
IUPAC Nomenclature Conventions for Thiazolidinone Derivatives
The IUPAC name of the compound, 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, is derived using the Hantzsch-Widman system for heterocyclic compounds. The core structure is a 1,3-thiazolidine ring—a five-membered saturated heterocycle containing one sulfur and one nitrogen atom. The suffix -one indicates the presence of a ketone group at position 4, while 2-sulfanylidene denotes a thiocarbonyl group at position 2.
The substituents are numbered according to their positions on the ring:
- A (2,4-dichlorophenyl)methylidene group at position 5, formed by the condensation of 2,4-dichlorobenzaldehyde with the thiazolidinone core.
- A propanoic acid moiety at position 3, attached via a methylene bridge.
The (5Z) prefix specifies the stereochemistry of the exocyclic double bond in the methylidene group, determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Stereochemical Configuration Analysis of the (5Z)-Methylidene Substituent
The Z configuration of the methylidene group at position 5 arises from the relative priorities of the substituents on the double bond. Applying CIP rules:
- The 2,4-dichlorophenyl group receives higher priority due to the presence of chlorine atoms (atomic number 17) compared to the sulfur atom (atomic number 16) in the thiazolidinone ring.
- On the opposite side of the double bond, the thiazolidinone ring is assigned lower priority.
Since the higher-priority groups (2,4-dichlorophenyl and thiazolidinone) are on the same side of the double bond, the configuration is designated Z (zusammen). This stereochemical arrangement influences the compound’s spatial orientation and potential biological interactions.
Table 1: Cahn-Ingold-Prelog Priority Assignment for the (5Z)-Methylidene Group
| Double Bond Position | Substituent 1 | Substituent 2 | Priority Ranking |
|---|---|---|---|
| C5 | 2,4-Dichlorophenyl | Thiazolidinone ring | 1 vs. 2 |
Comparative Structural Analysis with Related 4-Thiazolidinone Derivatives
The compound shares structural similarities with other 4-thiazolidinones but exhibits distinct features:
Core Modifications :
- Unlike pioglitazone (a 2,4-thiazolidinedione antidiabetic drug), this compound replaces the dione groups with a thiocarbonyl (C=S) at position 2 and a ketone (C=O) at position 4.
- The propanoic acid side chain at position 3 contrasts with the hydrophobic alkyl chains seen in 4-carboxythiazolidines like thioproline.
Substituent Effects :
- The 2,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms, enhancing the electrophilicity of the methylidene double bond compared to simpler aryl derivatives.
- The Z configuration of the methylidene group may sterically hinder interactions with biological targets compared to E isomers.
Table 2: Structural Comparison of 4-Thiazolidinone Derivatives
特性
IUPAC Name |
3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-8-2-1-7(9(15)6-8)5-10-12(19)16(13(20)21-10)4-3-11(17)18/h1-2,5-6H,3-4H2,(H,17,18)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGJMAUHDZUGMC-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
科学的研究の応用
3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
類似化合物との比較
Structural Comparison with Analogous Thiazolidinone Derivatives
The following table summarizes key structural differences between the target compound and related analogs:
Key Findings and Implications
Electronic Effects: The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the nitro group in or the morpholinyl group in . This may influence electrophilic reactivity and binding to target enzymes or receptors .
Steric and Conformational Differences: Bulky substituents (e.g., pyridopyrimidine in or pyrazole in ) introduce steric hindrance, which could reduce binding affinity but enhance selectivity . The butanoic acid chain in increases molecular flexibility and solubility compared to the propanoic acid chain in the target compound .
Synthetic Pathways: Analogs like those in are synthesized via condensation of thiosemicarbazides with chloroacetic acid, suggesting shared synthetic routes with the target compound . highlights the reactivity of thiazolidinones with nitrile oxides, implying that the target compound may undergo similar cycloaddition or dimerization reactions under specific conditions .
Substituents like the indole moiety in or the pyridopyrimidine in may enhance binding to kinases or cyclooxygenases .
生物活性
The compound 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can be represented as follows:
Key Features:
- Molecular Weight: 353.65 g/mol
- CAS Number: 14281-60-8
- Purity: Typically around 90% in commercial preparations.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that thiazolidinone derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 37.9 | 57.8 |
| Escherichia coli | 248 | 372 |
| Listeria monocytogenes | 480 | 640 |
The proposed mechanism involves the inhibition of key bacterial enzymes and pathways. Specifically, compounds similar to this thiazolidinone have been shown to inhibit MurB enzyme activity in E. coli, which is crucial for bacterial cell wall synthesis .
Neurotrophic Factor Inhibition
Another significant aspect of this compound's biological activity is its role as a neurotrophin antagonist. It acts as a competitive inhibitor of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are essential for neuronal survival and function. The binding affinity for BDNF was reported with a dissociation constant (KD) of approximately and for NGF at .
Case Studies and Research Findings
- Antibacterial Efficacy : A study involving various thiazolidinone derivatives showed that modifications in the side chains significantly impacted their antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuroprotective Potential : Research highlighted that thiazolidinone derivatives could potentially mitigate neurodegenerative conditions by inhibiting neurotrophins associated with such diseases.
Q & A
Basic: What is the optimized synthetic route for this compound?
Answer:
The compound is synthesized via a Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 2,4-dichlorobenzaldehyde . A typical protocol involves refluxing equimolar amounts of the reactants in glacial acetic acid with sodium acetate (3:1 molar ratio of aldehyde to thiazolidinone) for 4–5 hours. The product is precipitated in ice water, filtered, and recrystallized from methanol (yield: 65–75%). Sodium acetate acts as a base to deprotonate the active methylene group, facilitating aldol condensation. For Z-configuration control, anhydrous conditions and excess aldehyde are critical .
Basic: Which spectroscopic methods confirm the compound’s structure?
Answer:
- 1H NMR (DMSO-d6): Aromatic protons (2,4-dichlorophenyl) at δ 7.45–7.82 ppm (doublets), thiazolidinone CH proton at δ 6.85 ppm (singlet), and propanoic acid protons at δ 2.50–3.20 ppm (multiplet).
- 13C NMR : Carbonyl (C=O) at ~170 ppm, thiocarbonyl (C=S) at ~195 ppm, and carboxylic acid carbon at ~175 ppm.
- IR : Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2500–3300 cm⁻¹ (broad O-H stretch).
- HRMS : [M+H]+ calculated for C14H10Cl2NO3S2: 398.96; observed: 398.95 .
Advanced: How is the Z-configuration of the arylidene group validated?
Answer:
The Z-isomer is confirmed via NOESY NMR , which shows spatial proximity between the arylidene proton (δ 6.85 ppm) and the thiazolidinone ring protons. Computational geometry optimization (DFT/B3LYP/6-31G*) further supports the Z-configuration by demonstrating lower energy compared to the E-isomer. X-ray crystallography (if crystals form) provides definitive proof, with dihedral angles <10° between the arylidene and thiazolidinone planes .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to ensure >95% purity.
- Assay conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cell line differences : Compare across multiple lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .
Advanced: What computational strategies predict biological targets?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into PPARγ (PDB: 3T0M) or DHFR (PDB: 1U72) active sites. Key interactions: Hydrogen bonds with Arg288 (PPARγ) or Asp27 (DHFR).
- Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding.
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Basic: What storage conditions preserve stability?
Answer:
Store at -20°C in amber vials under nitrogen. Add 0.01% butylated hydroxytoluene (BHT) to prevent oxidation of the thioxo group. Monthly HPLC checks (C18 column, 254 nm) monitor degradation; >90% purity over 6 months is achievable .
Advanced: Which in vitro assays evaluate anticancer activity?
Answer:
- MTT assay : IC50 determination against cancer cell lines (e.g., 48-hour exposure, triplicate wells).
- Apoptosis : Annexin V-FITC/PI staining with flow cytometry.
- Cell cycle analysis : Propidium iodide staining (G0/G1 arrest suggests CDK inhibition).
- Western blotting : Caspase-3 cleavage and PARP degradation confirm apoptosis .
Advanced: How can SAR improve potency?
Answer:
- Arylidene modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position to enhance electrophilicity.
- Thiazolidinone core : Replace sulfur with selenium (C=Se) to boost redox activity.
- Propanoic acid chain : Convert to methyl ester for increased membrane permeability.
- Library synthesis : Generate 10–15 analogs via parallel synthesis; screen using a high-throughput kinase panel .
Basic: What solvents are compatible for biological testing?
Answer:
Prepare stock solutions in DMSO (50 mM) . Dilute in PBS or culture media (≤0.1% DMSO). Dynamic light scattering (DLS) confirms no aggregation at working concentrations (1–10 µM) .
Advanced: How to investigate antimicrobial mechanisms?
Answer:
- Time-kill assays : Monitor log-phase reduction of S. aureus (ATCC 25923) over 24 hours.
- Membrane integrity : SYTOX Green uptake (fluorescence increase indicates disrupted membranes).
- Enzyme inhibition : Measure β-lactamase activity (Nitrocefin hydrolysis assay).
- Transcriptomics : RNA-seq (Illumina) identifies downregulated virulence genes (e.g., mecA in MRSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
